molecular formula C16H22N2O7 B1313329 Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate CAS No. 214472-37-4

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate

Cat. No. B1313329
M. Wt: 354.35 g/mol
InChI Key: LUWJKZQXEIOILK-UHFFFAOYSA-N
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Description

“Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate” is a chemical compound that is used in scientific research . It is also known as "4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile" . The compound has a molecular weight of 321.33 .


Molecular Structure Analysis

The molecular structure of the compound is represented by the formula C15H19N3O5 . The InChI code for the compound is 1S/C15H19N3O5/c1-21-14-10-13 (18 (19)20)12 (11-16)9-15 (14)23-6-2-3-17-4-7-22-8-5-17/h9-10H,2-8H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 321.33 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Application in Cancer Research

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate serves as a starting material in the synthesis of heterocyclic compounds with potential therapeutic applications. For instance, a study by Lv and Yin (2019) describes the synthesis of a new heterocyclic compound using methyl 5-hydroxy-4-methoxy-2-nitrobenzoate as a precursor. This compound demonstrated the ability to block the proliferation of bone cancer cells and induce apoptosis, suggesting its potential in cancer treatment (Lv & Yin, 2019).

Role in Drug Synthesis

The compound plays a role in the synthesis of important pharmaceuticals. For example, Jin et al. (2005) outlined its conversion into a mixture of benzamide derivatives, leading to the production of Gefitinib, a drug used in cancer therapy (Jin, Chen, Zou, Shi, & Ren, 2005).

Use in Endophytic Fungus Research

A study by Xia et al. (2011) reports the isolation of new compounds from the mangrove endophytic fungus Nigrospora sp., including derivatives of methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate. These compounds exhibited moderate antitumor and antimicrobial activity, highlighting their potential in medicinal research (Xia, Li, Li, Shao, Zhang, Zhang, Liu, Lin, Liu, & She, 2011).

Development of Diagnostic Tools for Parkinson's Disease

Wang et al. (2017) synthesized a new potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, using this compound as a precursor. This research signifies the compound's importance in the development of diagnostic tools for neurological disorders (Wang, Gao, Xu, & Zheng, 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P305, P351, and P338 . The compound is not approved for human consumption due to a lack of research on its safety and side effects.

properties

IUPAC Name

methyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O7/c1-22-14-11-13(18(20)21)12(16(19)23-2)10-15(14)25-7-3-4-17-5-8-24-9-6-17/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWJKZQXEIOILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)OCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467793
Record name Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate

CAS RN

214472-37-4
Record name Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Seimbille, ME Phelps, J Czernin… - Journal of Labelled …, 2005 - Wiley Online Library
Inhibitors of tyrosine kinase enzymatic activity represent a promising new class of antineoplastic agents. Although clinical studies performed over the last decade give more insight on …
Y Zheng, M Li, S Zhang, M Ji - Journal of Chemical Research, 2009 - journals.sagepub.com
A new synthesis of the anticancer drug gefitinib is described starting from methyl 3-hydroxy-4-methoxybenzoate. The sequence involves alkylation of the starting material, followed by …
Number of citations: 3 journals.sagepub.com

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